molecular formula C12H17ClFN B069566 4-(4-Fluorobenzyl)piperidine hydrochloride CAS No. 193357-52-7

4-(4-Fluorobenzyl)piperidine hydrochloride

Cat. No. B069566
M. Wt: 229.72 g/mol
InChI Key: OJKWWANXBGLGQN-UHFFFAOYSA-N
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Patent
US07312222B2

Procedure details

N-(t-butoxycarbonyl)-4-(4-fluorophenylmethyl)piperidine (11.2 g, 38.2 mmol) was dissolved in 4M HCl in dioxane (50 mL). The reaction was stirred for 15 min and then conc. in vacuo to a white solid. The solid was dissolved in 3% MeOH/CH2Cl2 in EtOAc/MeOH while warming once all solids were dissolved hexanes was added. The crystallization was allowed to cool to room temperature and then placed at 4° C. for 16 h. The white solids were filtered off to yield 8.4 g of product. MS (ESI) 194 (M−HCl+H).
Quantity
11.2 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
MeOH CH2Cl2
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
EtOAc MeOH
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
[Compound]
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C(OC([N:8]1[CH2:13][CH2:12][CH:11]([CH2:14][C:15]2[CH:20]=[CH:19][C:18]([F:21])=[CH:17][CH:16]=2)[CH2:10][CH2:9]1)=O)(C)(C)C.[ClH:22]>O1CCOCC1.CO.C(Cl)Cl.CCOC(C)=O.CO>[ClH:22].[F:21][C:18]1[CH:17]=[CH:16][C:15]([CH2:14][CH:11]2[CH2:10][CH2:9][NH:8][CH2:13][CH2:12]2)=[CH:20][CH:19]=1 |f:3.4,5.6,7.8|

Inputs

Step One
Name
Quantity
11.2 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CCC(CC1)CC1=CC=C(C=C1)F
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
50 mL
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
MeOH CH2Cl2
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO.C(Cl)Cl
Name
EtOAc MeOH
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C.CO
Step Three
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction was stirred for 15 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
while warming once all solids
ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
The crystallization
WAIT
Type
WAIT
Details
placed at 4° C. for 16 h
Duration
16 h
FILTRATION
Type
FILTRATION
Details
The white solids were filtered off

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
Cl.FC1=CC=C(C=C1)CC1CCNCC1
Measurements
Type Value Analysis
AMOUNT: MASS 8.4 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.